10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indenoquinoline core through cyclization of appropriate precursors.
Amination: Introduction of the methylamino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Uniqueness
10,10a-Dihydro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific substitution pattern and the presence of the methylamino group, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
88389-57-5 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
10-(methylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H14N2O/c1-18-15-12-8-4-5-9-13(12)19-16-10-6-2-3-7-11(10)17(20)14(15)16/h2-9,14-15,18H,1H3 |
InChI Key |
OSABSQZDTUNYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2C(=NC3=CC=CC=C13)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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